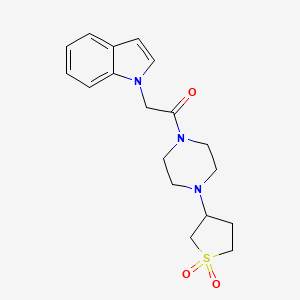

![molecular formula C24H28ClN3O4 B11139311 2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11139311.png)

2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAK-285 , is a synthetic organic compound. Its chemical structure consists of an indole ring, a piperazine moiety, and three methoxy groups. TAK-285 has gained attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes::

Indole Synthesis: The indole portion of TAK-285 can be synthesized via Fischer indole synthesis or other indole-forming reactions.

Piperazine Formation: The piperazine ring is typically introduced through reductive amination of an appropriate ketone or aldehyde with piperazine.

Trimethoxybenzyl Group Addition: The trimethoxybenzyl group is attached using standard organic synthesis methods.

Industrial Production:: TAK-285 is produced on a larger scale using efficient synthetic routes. These methods involve optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

TAK-285 undergoes various chemical reactions:

Oxidation: It can be oxidized to form a corresponding ketone.

Reduction: Reduction of the ketone group yields the secondary alcohol.

Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or piperazine nitrogen.

Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and Lewis acids (for cyclization) are employed.

Major Products: The reduced form (secondary alcohol) and substituted derivatives are significant products.

Scientific Research Applications

TAK-285 has diverse applications:

Cancer Research: It inhibits HER2 (human epidermal growth factor receptor 2) and shows promise in treating HER2-positive breast cancer.

Neuroscience: TAK-285’s effects on neurotransmitter systems are being explored.

Antiviral Properties: Some studies suggest antiviral potential.

Drug Development: Researchers investigate TAK-285 as a lead compound for novel drug development.

Mechanism of Action

TAK-285’s primary mechanism involves inhibiting HER2, a receptor tyrosine kinase. By blocking HER2 signaling pathways, it suppresses cell proliferation and survival. Further studies are ongoing to elucidate additional targets and pathways affected by TAK-285.

Comparison with Similar Compounds

TAK-285 stands out due to its unique combination of indole, piperazine, and trimethoxybenzyl moieties. Similar compounds include lapatinib, neratinib, and afatinib, which also target HER2 or related kinases.

Properties

Molecular Formula |

C24H28ClN3O4 |

|---|---|

Molecular Weight |

457.9 g/mol |

IUPAC Name |

2-(4-chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C24H28ClN3O4/c1-30-21-8-7-17(23(31-2)24(21)32-3)15-26-11-13-27(14-12-26)22(29)16-28-10-9-18-19(25)5-4-6-20(18)28/h4-10H,11-16H2,1-3H3 |

InChI Key |

JJFWAUXHYGDMEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=CC=C4Cl)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

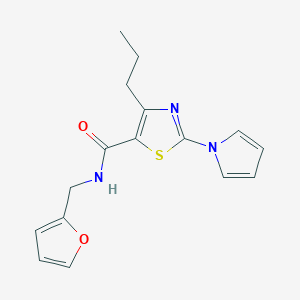

![(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139229.png)

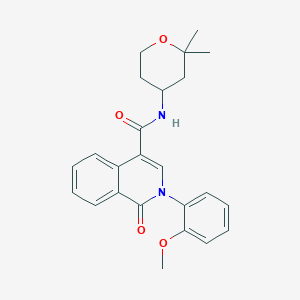

![4-[(4-butoxyphenyl)carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139237.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11139247.png)

![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11139255.png)

![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11139272.png)

![2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11139274.png)

![N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide](/img/structure/B11139284.png)

![ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B11139289.png)

![1-(4-Fluorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139307.png)

![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11139317.png)

![4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11139319.png)